(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL
CAS No.: 1881-17-0
Cat. No.: VC0155396
Molecular Formula: C10H13NO
Molecular Weight: 163.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1881-17-0 |
|---|---|
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.22 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol belongs to the tetrahydroisoquinoline family, featuring a fused bicyclic system comprising a benzene ring and a partially saturated six-membered nitrogen-containing ring. The (S)-configuration at the 3-position confers chirality, which is critical for its interactions with biological targets. The hydroxymethyl group enhances its reactivity, enabling derivatization into esters, ethers, and coordination complexes .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.22 g/mol |
| Melting Point | 114–116 °C |
| Boiling Point | 290.31°C (estimated) |
| Optical Rotation | [α]22/D = -97° (c = 0.2, MeOH) |
| Density | 1.0508 g/cm³ |
| pKa | 14.57 ± 0.10 |
The compound’s crystalline form and stability under inert atmospheres make it suitable for long-term storage in pharmaceutical applications .
Synthesis and Manufacturing Considerations
Enantioselective Synthesis
While detailed synthetic protocols for (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol are proprietary, industrial routes likely involve enantioselective hydrogenation or resolution of racemic intermediates. For example, N-sulfonyl tetrahydroisoquinoline derivatives—structurally analogous compounds—are synthesized using Preyssler heteropolyacid catalysts under mild conditions, achieving yields of 35–91% . Such methods emphasize green chemistry principles, minimizing waste and energy consumption.
Industrial-Scale Production
Continuous flow reactors and biocatalytic processes are emerging as sustainable alternatives to batch synthesis. These systems enhance reaction efficiency and stereochemical control, critical for maintaining the (S)-enantiomer’s purity during large-scale manufacturing .
Applications in Scientific Research
Asymmetric Catalysis
The compound’s chiral center makes it a valuable ligand in transition-metal catalysis. For instance, rhodium complexes of similar tetrahydroisoquinoline derivatives achieve enantiomeric excesses >95% in hydrogenation reactions, critical for producing enantiopure pharmaceuticals .
Medicinal Chemistry
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol serves as a precursor to antimuscarinic agents such as solifenacin. Coupling the (S)-enantiomer with quinuclidine moieties optimizes selectivity for bladder muscarinic receptors, reducing side effects in overactive bladder treatments .
Table 2: Key Therapeutic Applications of Derivatives
| Application | Mechanism | Target Indication |
|---|---|---|
| Antifungal Agents | Disruption of ergosterol synthesis | Candida infections |
| Dopamine Modulators | D2 receptor agonism | Parkinson’s disease |
| Anticancer Therapeutics | Topoisomerase inhibition | Breast and liver cancers |
Recent Advances and Research Frontiers
Green Synthetic Methodologies
Recent work on N-sulfonyl tetrahydroisoquinolines highlights the role of Preyssler catalysts in reducing reaction times and improving yields. These heteropolyacids offer recyclability and low toxicity, aligning with sustainable chemistry goals .
Computational Drug Design
Molecular docking studies predict strong interactions between tetrahydroisoquinoline derivatives and fungal CYP51 enzymes, a key target in antifungal therapy. Such insights guide the rational design of next-generation antimicrobials .
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